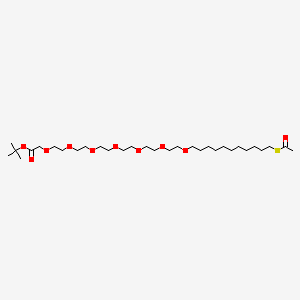

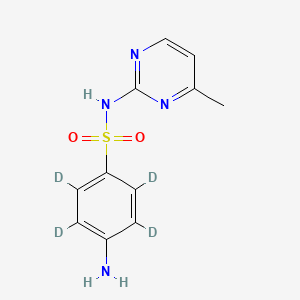

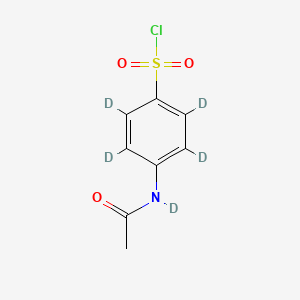

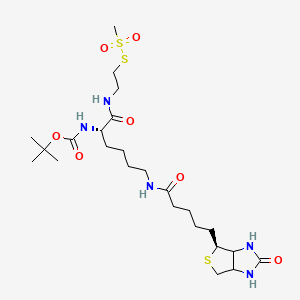

![molecular formula C12H13N3O B561838 N-[(R)-(+)-1-苯乙基]咪唑-1-甲酰胺 CAS No. 1217846-28-0](/img/structure/B561838.png)

N-[(R)-(+)-1-苯乙基]咪唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Imidazole-based compounds have a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole is small but chemically complex . It plays an important role in humans and is included in chemical sciences, biological sciences, and materials science .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is used as a catalyst in compound synthesis and the process of developing new drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole and its derivatives can vary widely depending on the specific compound. In general, imidazole is a heterocyclic compound that is very practical and versatile in its construction/functionalization .

科学研究应用

化学合成和分子相互作用

新型合成途径:研究已经开发出通过三组分反应来创建功能化咪唑的方法,包括 N-[(R)-(+)-1-苯乙基]咪唑-1-甲酰胺衍生物。这些反应提供了一种高效的方法来合成具有高立体选择性的咪唑-2-甲酰胺,表明这些化合物在化学合成中的多功能性 (Belyaeva et al., 2012)。

分子识别和 DNA 测序:一项针对 1-H-咪唑-2-甲酰胺(一种功能与 N-[(R)-(+)-1-苯乙基]咪唑-1-甲酰胺相似的分子)的研究,突出了其作为 DNA 测序通用读取器的潜力。该分子形成与 DNA 碱基的非共价复合物并产生可区分电子特征的能力使其成为纳米孔识别隧穿的有价值的工具 (Liang et al., 2012)。

药理应用

抗结核药:与 N-[(R)-(+)-1-苯乙基]咪唑-1-甲酰胺在结构上相关的化合物已被确定为新的抗结核药。带有 N-(2-苯氧基乙基)部分的咪唑并吡啶甲酰胺对耐药和多重耐药结核分枝杆菌菌株均表现出显着的体外活性,表明它们具有作为抗结核药进一步开发的潜力 (Wu et al., 2016)。

抗结核活性的 QSAR 模型:对 N-(2-苯氧基)乙基咪唑并吡啶-3-甲酰胺衍生物进行的定量构效关系 (QSAR) 模型研究揭示了它们对结核分枝杆菌的潜在生物活性。该研究结果有助于设计和开发更有效的抗结核候选药物,证明了结构分析在提高药理功效中的重要性 (Abdullahi et al., 2020)。

作用机制

Imidazole Derivatives

Imidazole derivatives are an important class of heterocyclic compounds. They are key components in a variety of functional molecules used in everyday applications . These compounds have a wide range of applications in medicine and pharmacies .

Targets of Action

For example, some imidazole derivatives have been found to inhibit Protein Kinase R (PKR), a protein that mediates a broad spectrum of cellular transduction pathways .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. In the case of PKR inhibitors, these compounds can disrupt the function of PKR, leading to changes in the cellular transduction pathways .

Biochemical Pathways

For instance, PKR inhibitors can affect the pathways mediated by PKR, including those involved in the response to viral infections .

Pharmacokinetics

Imidazole derivatives in general can have varying adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

For example, PKR inhibitors can lead to changes in cellular transduction pathways, potentially affecting cellular function .

Action Environment

The action of “N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide” can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .

未来方向

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

N-[(1R)-1-phenylethyl]imidazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGXHLSGRNSOZ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654520 |

Source

|

| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217846-28-0 |

Source

|

| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

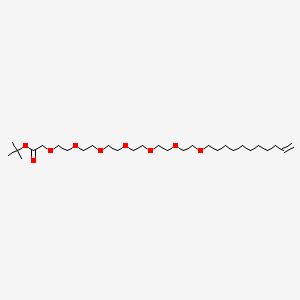

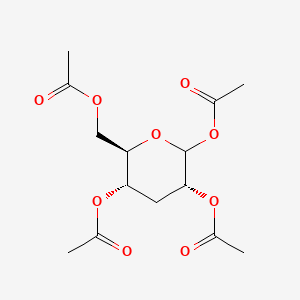

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)